1,2-Benzenediboronic Acid Bis(pinacol) Ester

Catalog No.
S3317109
CAS No.
269410-07-3
M.F
C18H28B2O4
M. Wt
330 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzenediboronic Acid Bis(pinacol) Ester

CAS Number

269410-07-3

Product Name

1,2-Benzenediboronic Acid Bis(pinacol) Ester

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C18H28B2O4

Molecular Weight

330 g/mol

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3

InChI Key

VCTMQXIOUDZIGS-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2B3OC(C(O3)(C)C)(C)C

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 1,2-Benzenediboronic Acid Bis(pinacol) Ester is in Suzuki-Miyaura coupling reactions []. This powerful palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic electrophiles. 1,2-Benzenediboronic Acid Bis(pinacol) Ester serves as a versatile building block in these reactions due to the presence of two boronate ester groups positioned at the 1,2-positions of the benzene ring. This allows for the introduction of two aryl or vinyl groups onto a target molecule in a single step []. The pinacol ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) on the boron atoms enhance the reactivity and stability of the molecule compared to free boronic acids [].

Here's an example of how 1,2-Benzenediboronic Acid Bis(pinacol) Ester can be used in a Suzuki-Miyaura coupling reaction:

  • Coupling 1,2-Benzenediboronic Acid Bis(pinacol) Ester with a dibromoethane molecule would result in the formation of a molecule with two phenyl groups attached at the 1,2-positions of an ethane chain [].

Organic Material Synthesis

,2-Benzenediboronic Acid Bis(pinacol) Ester is also employed in the synthesis of various organic materials with specific properties. These materials can include:

  • Conjugated polymers: The presence of the rigid benzene core and the electron-withdrawing boronate groups can influence the electronic properties of conjugated polymers, making them useful in applications like organic electronics.
  • Organic frameworks (MOFs): The diboronic acid functionality can act as a versatile building block for the construction of MOFs with well-defined pores. These MOFs can find applications in gas storage, separation, and catalysis.

1,2-Benzenediboronic Acid Bis(pinacol) Ester is a boronic acid derivative with the molecular formula C₁₈H₂₈B₂O₄ and a molecular weight of 330.03 g/mol. It appears as a white to orange crystalline powder and has a melting point of approximately 116 °C . This compound is notable for its two boron atoms, which confer unique reactivity and properties, making it valuable in various chemical applications.

, primarily due to the presence of boron atoms. Key reactions include:

  • Suzuki Coupling Reactions: 1,2-Benzenediboronic Acid Bis(pinacol) Ester is frequently used as a coupling reagent in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The boron atoms facilitate the formation of carbon-carbon bonds with aryl halides.
  • Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful in organic synthesis and material science.
  • Deprotection Reactions: The ester groups can be hydrolyzed under acidic or basic conditions to regenerate the parent boronic acid for further reactions .

The synthesis of 1,2-Benzenediboronic Acid Bis(pinacol) Ester typically involves:

  • Borylation of Phenols: This method includes the borylation of phenolic compounds followed by esterification with pinacol.
  • Direct Boronation: Using diborane or other boron reagents to introduce boron into aromatic systems can yield this compound.
  • Esterification Reactions: The reaction between 1,2-benzenediboronic acid and pinacol under acidic conditions can lead to the formation of the bis(pinacol) ester .

1,2-Benzenediboronic Acid Bis(pinacol) Ester has diverse applications:

  • Organic Synthesis: It is widely used as a reagent in various organic transformations, particularly in forming biaryl compounds.
  • Material Science: Due to its ability to form stable complexes with polymers and other materials, it finds use in developing novel materials.
  • Pharmaceutical Chemistry: Its potential role as an inhibitor in biological systems makes it a candidate for drug development .

Interaction studies involving 1,2-Benzenediboronic Acid Bis(pinacol) Ester focus on its reactivity with various substrates in organic synthesis. These studies often explore its ability to form stable complexes with different functional groups, which can be crucial for understanding its behavior in synthetic pathways. Additionally, research into its interactions with biological molecules could reveal insights into its potential therapeutic applications .

Similar Compounds: Comparison

Several compounds exhibit structural and functional similarities to 1,2-Benzenediboronic Acid Bis(pinacol) Ester. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-Benzenediboronic Acid Bis(pinacol) EsterBoronic Acid DerivativeDifferent positional isomer; used similarly in coupling reactions.
Phenylboronic AcidSimple Boronic AcidLacks the ester functionality; used in similar reactions but less sterically hindered.
4-(Dimethylamino)phenylboronic AcidAmino-substituted Boronic AcidExhibits different reactivity due to amine group; potential for biological activity.

These compounds share functionalities related to boron chemistry but differ in their steric and electronic properties, which influence their reactivity and applications.

Dates

Modify: 2023-08-19

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